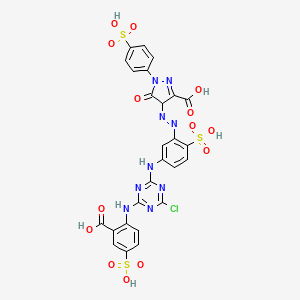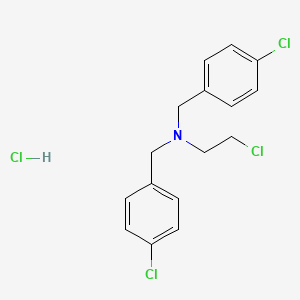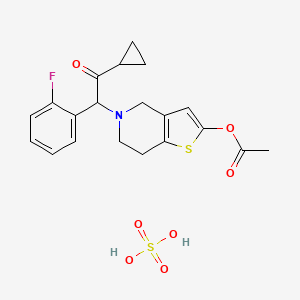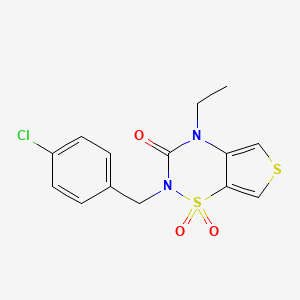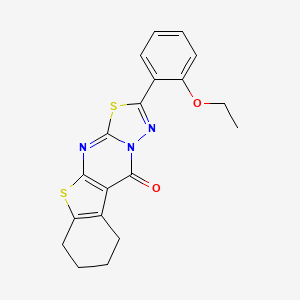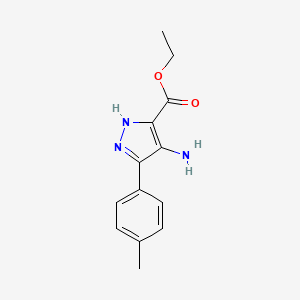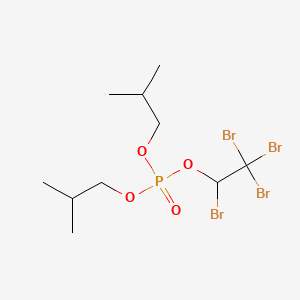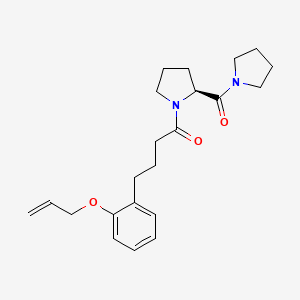![molecular formula C15H17NO5S2 B12766686 3-[3-[(dimethylamino)methyl]thiophen-2-yl]sulfanylphenol;oxalic acid CAS No. 134508-41-1](/img/structure/B12766686.png)
3-[3-[(dimethylamino)methyl]thiophen-2-yl]sulfanylphenol;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-[(dimethylamino)methyl]thiophen-2-yl]sulfanylphenol;oxalic acid is a complex organic compound that features a thiophene ring, a dimethylamino group, and a sulfanylphenol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-[(dimethylamino)methyl]thiophen-2-yl]sulfanylphenol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the necessary quality standards .
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-[(dimethylamino)methyl]thiophen-2-yl]sulfanylphenol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the thiophene ring or the sulfanylphenol moiety, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the dimethylamino group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the thiophene ring or the phenol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Applications De Recherche Scientifique
3-[3-[(dimethylamino)methyl]thiophen-2-yl]sulfanylphenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 3-[3-[(dimethylamino)methyl]thiophen-2-yl]sulfanylphenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene derivatives: Compounds like 2,5-dimethylthiophene and 3-thiophenemethanol share structural similarities with 3-[3-[(dimethylamino)methyl]thiophen-2-yl]sulfanylphenol.
Phenol derivatives: Compounds such as 4-hydroxythiophenol and 2-mercaptophenol are structurally related due to the presence of the phenol and sulfanyl groups.
Uniqueness
The uniqueness of 3-[3-[(dimethylamino)methyl]thiophen-2-yl]sulfanylphenol lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
134508-41-1 |
|---|---|
Formule moléculaire |
C15H17NO5S2 |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
3-[3-[(dimethylamino)methyl]thiophen-2-yl]sulfanylphenol;oxalic acid |
InChI |
InChI=1S/C13H15NOS2.C2H2O4/c1-14(2)9-10-6-7-16-13(10)17-12-5-3-4-11(15)8-12;3-1(4)2(5)6/h3-8,15H,9H2,1-2H3;(H,3,4)(H,5,6) |
Clé InChI |
VCKYZEZDGYQACW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=C(SC=C1)SC2=CC=CC(=C2)O.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



